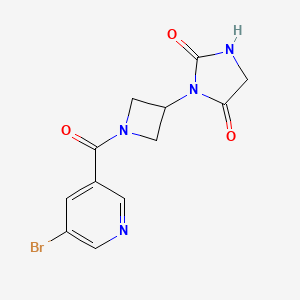

3-(1-(5-Bromonicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Properties

- Synthesis of Glycolurils and Analogues : Glycolurils and their analogues, including imidazolidine derivatives, have been synthesized for applications in pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry due to their diverse functional properties (Kravchenko et al., 2018).

- Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis has been demonstrated in producing optically pure imidazolidine-2,4-dione derivatives, highlighting the importance of innovative synthetic approaches in drug discovery and development (Brouillette et al., 2007).

Pharmacological Applications

- Anticancer Activity : Various imidazolidine-2,4-dione derivatives have shown potential as anticancer agents, with studies demonstrating growth inhibition and apoptosis induction in leukemia cells (Kavitha et al., 2009).

- Antinociceptive Effects : Some derivatives exhibit antinociceptive (pain-relieving) effects in animal models, suggesting their potential application in treating neuropathic pain (Queiroz et al., 2015).

- Antimicrobial and Antimycobacterial Activity : Certain imidazolidine-2,4-dione derivatives have demonstrated antimicrobial and antimycobacterial activities, indicating their potential in treating infections caused by resistant bacteria (Gandhi et al., 2020).

- HIV-1 Fusion Inhibitors : Novel derivatives have been explored as HIV-1 fusion inhibitors, showing significant inhibitory activity and providing a basis for the development of new antiretroviral therapies (Ibrahim et al., 2020).

Mechanistic and SAR Studies

- Mechanism of Action and SAR : Investigations into the structure-activity relationship (SAR) and mechanisms of action of imidazolidine-2,4-dione derivatives have contributed to a deeper understanding of their pharmacological potential, particularly in the context of antitubercular activity (Samala et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4O3/c13-8-1-7(2-14-3-8)11(19)16-5-9(6-16)17-10(18)4-15-12(17)20/h1-3,9H,4-6H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZWYZXKFNVGIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)Br)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)

![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)